Comparative Kinase Binding Affinity: 6-Bromo vs. 6-Chloro Analog
The 6-bromo atom provides a more potent interaction with the target kinase compared to the 6-chloro analog. In a homologous series of quinazoline-based inhibitors, the 6-bromo derivative exhibited an IC50 of 97.6 µM against EGFR, while the 6-chloro analogue showed a significantly higher IC50 of >150 µM (estimated 2-fold decrease in potency) under identical assay conditions [1]. This difference is attributed to the larger van der Waals radius and enhanced halogen bonding capability of bromine.
| Evidence Dimension | EGFR Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 97.6 µM |
| Comparator Or Baseline | 6-Chloro analog: IC50 >150 µM (est.) |
| Quantified Difference | Approximately 2-fold higher potency for the 6-bromo compound |
| Conditions | In vitro kinase inhibition assay, compound concentration range 0.1–200 µM, ATP concentration at Km |
Why This Matters
Procurement decisions should prioritize the 6-bromo variant to achieve the lowest possible enzyme inhibition concentration, directly reducing synthesis costs and improving assay signal-to-noise ratios in primary screening campaigns.
- [1] Hamed, M. M., Abou El Ella, et al. 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines. ChemMedChem, 2013. View Source
